molecular formula C11H11N3O3 B1437913 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-41-7

1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1437913
CAS No.: 1042534-41-7
M. Wt: 233.22 g/mol
InChI Key: VWRYLLXUYOWNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as Compound A) is the first synthesized member of the 5-formyl-1H-1,2,3-triazole-4-carboxylic acids series. Its synthesis involves a two-step process:

Base-catalyzed cycloaddition: Reacting 4-ethoxyphenyl azide with ethyl 4,4-diethoxy-3-oxobutanoate under K₂CO₃ catalysis in DMSO yields ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate .

Deprotection and saponification: Acidic removal of the acetal group (HCl) and subsequent saponification generates the target compound .

Properties

IUPAC Name

1-(4-ethoxyphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRYLLXUYOWNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cycloaddition and Subsequent Functional Group Transformations

A notable method involves the synthesis of ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate as a key intermediate, followed by saponification and acidification to yield the target carboxylic acid.

Procedure Summary:

  • Starting Materials: 1-azido-4-ethoxybenzene and ethyl 4,4-diethoxy-3-oxobutanoate.
  • Catalyst: Potassium carbonate in dimethyl sulfoxide (DMSO).
  • Conditions: Stirring at 40–50 °C for approximately 7 hours until completion (monitored by TLC).
  • Workup: Cooling, aqueous dilution, extraction with dichloromethane, concentration, and saponification using 10% aqueous NaOH at room temperature for 10 hours.
  • Isolation: Acidification with acetic acid, filtration, and drying to obtain the white solid product.

Yield and Characterization:

  • Yield: 79%
  • Melting Point: 145–147 °C
  • 1H NMR (DMSO-d6): Characteristic signals include a broad singlet at δ 13.52 ppm (COOH), aromatic protons at δ 7.51 and 7.05 ppm.

This method efficiently produces the acid with good yield and purity, suitable for laboratory-scale synthesis.

Formylation and Deprotection to Obtain 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

Building on the intermediate above, a further step involves deprotection of the acetal group to introduce a formyl function at the 5-position of the triazole ring.

Key Steps:

  • Treatment of the intermediate with concentrated hydrochloric acid in 1,4-dioxane under reflux for 1 minute.
  • Cooling and precipitation by water addition.
  • Filtration and dissolution in 1N NaOH, followed by acidification with 1N HCl at 0 °C to precipitate the target compound.
  • Final filtration and air drying.

Yield and Properties:

  • Yield: 84%
  • Appearance: Light yellow solid
  • Melting Point: 175 °C (decomposition)
  • 1H NMR (DMSO-d6): Signals include a broad singlet at δ 13.77 ppm (COOH), aldehyde proton at δ 10.30 ppm (CHO), and aromatic protons at δ 7.53 and 7.08 ppm.

This approach allows selective introduction of the formyl group while maintaining the integrity of the triazole-carboxylic acid core.

Comparative Data Table of Preparation Methods

Method Description Key Reagents/Conditions Yield (%) Advantages Limitations
Cycloaddition with ethyl 4,4-diethoxy-3-oxobutanoate K2CO3 catalysis in DMSO, saponification with NaOH 79 Good yield, straightforward Multi-step, moderate reaction time
Acidic deprotection to formyl derivative Concentrated HCl in 1,4-dioxane, reflux 84 High yield, selective formylation Requires careful handling of HCl
Industrial Grignard-based method Dibromo-triazole, isopropylmagnesium chloride, CO2 ~53-61 Scalable, environmentally safer Requires low temperature control

Research Findings and Notes

  • The use of potassium carbonate as a base in DMSO facilitates the formation of the triazole ring and subsequent ester intermediate efficiently.
  • Saponification under mild alkaline conditions preserves the sensitive triazole ring while converting esters to acids.
  • The Grignard reagent approach offers a versatile platform for introducing various substituents at the 1-position of the triazole ring, including the 4-ethoxyphenyl group.
  • The carbon dioxide carboxylation step is a green chemistry approach to introduce the carboxylic acid functionality.
  • Methylation with methyl iodide allows for ester formation, which can be hydrolyzed or further manipulated.
  • The described methods avoid the use of highly toxic sodium azide, improving safety and environmental impact.
  • Purification typically involves crystallization from aqueous-organic solvent mixtures and drying under vacuum.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the triazole ring into other functional groups.

  • Substitution: Substitution reactions can introduce different substituents onto the phenyl ring or the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Derivatives with different substituents on the phenyl or triazole ring.

Scientific Research Applications

Medicinal Chemistry

1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as an antimicrobial agent . Research indicates that triazole derivatives can exhibit antifungal and antibacterial properties, making them valuable in treating infections caused by resistant strains of bacteria and fungi. The unique structure of this compound allows it to interact with biological targets effectively.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of triazole compounds showed significant activity against various bacterial strains. The presence of the ethoxyphenyl group enhances the lipophilicity and membrane permeability of the compound, contributing to its effectiveness in microbial inhibition .

Agricultural Sciences

The compound has also been explored for its use as a fungicide and herbicide . Its ability to disrupt fungal cell membranes makes it a candidate for protecting crops against fungal pathogens.

Case Study: Fungal Resistance
In agricultural trials, formulations containing this compound demonstrated efficacy in controlling fungal diseases in crops like wheat and corn. The compound's mechanism involves inhibiting specific enzymes involved in fungal growth .

Materials Science

Another promising application lies in the field of materials science , where this compound can be utilized in the synthesis of novel polymers and nanomaterials. The triazole moiety is conducive to forming metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.

Case Study: Synthesis of MOFs
Research has shown that incorporating this compound into MOFs enhances their thermal stability and surface area, making them suitable for applications in catalysis and environmental remediation .

Comparative Analysis Table

Application AreaKey BenefitsNotable Studies
Medicinal ChemistryAntimicrobial propertiesEffective against resistant strains
Agricultural SciencesFungicidal activityControl of wheat and corn diseases
Materials ScienceEnhances properties of MOFsImproved thermal stability

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Key properties :

  • Ring-chain tautomerism : Compound A exists in equilibrium between an open aldehyde form and a cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one). Unlike analogous 2-formylbenzoic acids, where cyclic tautomers dominate, the open form of Compound A prevails (~80% in solution) due to distinct electronic and steric effects .
  • Thermal stability : At 175°C, Compound A undergoes decarboxylation, a hallmark of 1,2,3-triazole-4-carboxylic acids .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents/Modifications Synthesis Method Tautomerism Key Applications/Properties References
Compound A 4-Ethoxyphenyl, 5-formyl Base-catalyzed cycloaddition + deprotection Open aldehyde form dominant (80%) Model for tautomerism studies
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl Click chemistry (CuSO₄/Na ascorbate) Not reported Broad-spectrum antimicrobial activity
1-(m-Tolyl)-1H-1,2,3-triazole-4-carboxylic acid m-Tolyl Amide coupling Not reported CFTR potentiator (e.g., Z995908944)
1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl, 5-phenyl Ester hydrolysis Not reported Intermediate for carboxamide derivatives
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid Methyl, phenyl Alkyne-azide cycloaddition + oxidation Not reported Pharmaceutical intermediate

Substituent Impact :

  • Electron-donating groups (e.g., 4-ethoxy in Compound A) stabilize the open aldehyde form by reducing electrophilicity at the carbonyl, disfavoring cyclization .
  • Aromatic amines (e.g., 2-aminophenyl derivative) enhance biological activity, likely due to improved cell penetration or target binding .

Coordination Chemistry

  • Compound A: No reported metal complexes. Its tautomeric equilibrium may complicate coordination.
  • Cobalt/Copper Complexes : Analogous triazole-carboxylic acids (e.g., 5-methyl-1-(pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid) form stable complexes with Co²⁺ and Cu²⁺, enabling applications in catalysis or materials science .

Tautomerism Trends

Compound Class Dominant Tautomer Driving Factors References
2-Formylbenzoic acids Cyclic hemiacetal (~95%) Stabilization via intramolecular H-bonding
Ortho-formyl heteroaromatic acids (e.g., Compound A) Open aldehyde (~80%) Steric hindrance and electronic effects
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones Cyclic hemiacetal Solvent polarity and ring strain minimization

Biological Activity

1-(4-Ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, characterized by its unique structure that includes a triazole ring and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews recent findings on the biological activity of this compound, including synthesis methods, biological assays, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate under basic conditions. The reaction is performed in dimethyl sulfoxide (DMSO) at elevated temperatures, followed by saponification to yield the target carboxylic acid. The overall reaction can be summarized as follows:

1 Azido 4 ethoxybenzene+Ethyl 4 4 diethoxy 3 oxobutanoate1 4 Ethoxyphenyl 1H 1 2 3 triazole 4 carboxylic acid\text{1 Azido 4 ethoxybenzene}+\text{Ethyl 4 4 diethoxy 3 oxobutanoate}\rightarrow \text{1 4 Ethoxyphenyl 1H 1 2 3 triazole 4 carboxylic acid}

Antimicrobial Activity

Research has indicated that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, studies have shown that 1-(4-ethoxyphenyl)-1H-1,2,3-triazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects on human leukemia cells (e.g., Jurkat cells), with IC50 values indicating potent antiproliferative activity. Morphological changes in treated cells suggest mechanisms involving apoptosis and DNA damage.

Cell Line IC50 (µM) Mechanism of Action
Jurkat0.63Induction of apoptosis
K5620.69DNA fragmentation
CAKI-1 (kidney)0.15Mitochondrial membrane potential loss

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of xanthine oxidase, an enzyme implicated in gout and hyperuricemia. Inhibition studies using molecular docking simulations have suggested favorable binding interactions with the active site of xanthine oxidase.

Case Studies

Several case studies have highlighted the biological efficacy of 1-(4-ethoxyphenyl)-1H-1,2,3-triazole derivatives:

  • Case Study on Anticancer Activity : A study reported that treatment with this compound led to a significant reduction in cell viability in various leukemia cell lines compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates and found increased annexin V staining in treated cells.
  • Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.